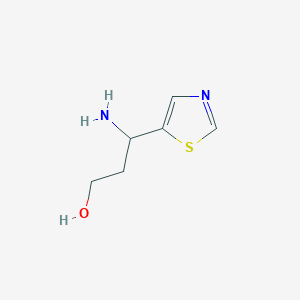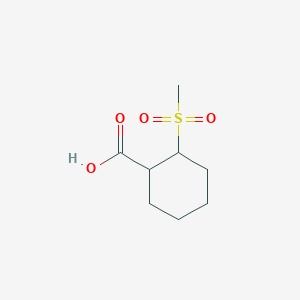
2-Methanesulfonylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclohexane-1-carboxylic acid typically involves the sulfonation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexane with methanesulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methanesulfonylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclohexane carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and alter biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid: A simpler sulfonic acid with similar reactivity.
Cyclohexane-1-carboxylic acid: Lacks the sulfonyl group but shares the cyclohexane carboxylic acid structure.
2-Methanesulfonylbenzoic acid: Contains a benzene ring instead of a cyclohexane ring.
Uniqueness: 2-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the combination of the methanesulfonyl and carboxylic acid groups on a cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H14O4S |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-methylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
ALMLYPSLSBNOJH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


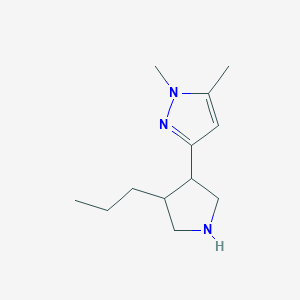
amine](/img/structure/B13163189.png)
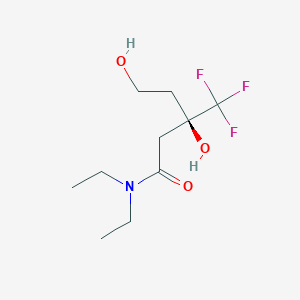
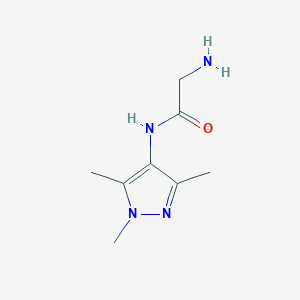

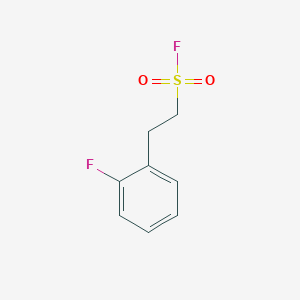

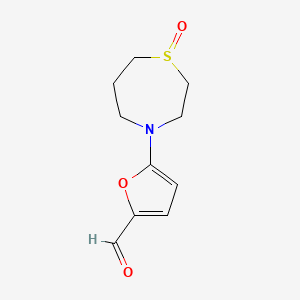

![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
![N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
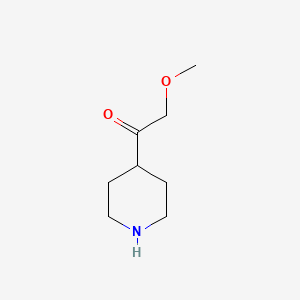
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
